Cas no 405930-63-4 (Pyrimidine, 4-chloro-6-(2-propynyloxy)-)

4-Chloro-6-(2-propynyloxy)pyrimidine is a versatile heterocyclic compound featuring a pyrimidine core substituted with a chloro group at the 4-position and a propynyloxy moiety at the 6-position. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The chloro group offers a site for nucleophilic substitution, while the propynyloxy side chain enables click chemistry or cross-coupling reactions. Its well-defined reactivity profile and stability under standard conditions enhance its utility in constructing complex molecular architectures. The compound’s purity and consistent performance make it a reliable choice for research and industrial-scale synthesis.
Pyrimidine, 4-chloro-6-(2-propynyloxy)- structure
405930-63-4 structure
Product Name:Pyrimidine, 4-chloro-6-(2-propynyloxy)-
CAS No:405930-63-4
MF:C7H5ClN2O
MW:168.5804002285
CID:3973084
PubChem ID:12137598
Update Time:2025-05-25

Pyrimidine, 4-chloro-6-(2-propynyloxy)- Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-chloro-6-(2-propynyloxy)-
    • 896-872-2
    • 405930-63-4
    • AKOS010529206
    • 4-chloro-6-(2-propynyloxy)pyrimidine
    • SYDGNXYENGLEQZ-UHFFFAOYSA-N
    • 4-chloro-6-(prop-2-yn-1-yloxy)pyrimidine
    • SCHEMBL5399689
    • Inchi: 1S/C7H5ClN2O/c1-2-3-11-7-4-6(8)9-5-10-7/h1,4-5H,3H2
    • InChI Key: SYDGNXYENGLEQZ-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC=N1)OCC#C

Computed Properties

  • Exact Mass: 168.0090405Da
  • Monoisotopic Mass: 168.0090405Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 35Ų

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Additional information on Pyrimidine, 4-chloro-6-(2-propynyloxy)-

Pyrimidine, 4-chloro-6-(2-propynyloxy): A Comprehensive Overview

Pyrimidine, 4-chloro-6-(2-propynyloxy) is a chemical compound with the CAS number 405930-63-4. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The 4-chloro-6-(2-propynyloxy) substituents add unique properties to this molecule, making it a subject of interest in various fields of research and application.

The structure of pyrimidine, 4-chloro-6-(2-propynyloxy) consists of a pyrimidine ring with a chlorine atom at position 4 and a propargyloxy group (-O-C≡CH) at position 6. This substitution pattern influences the compound's electronic properties, reactivity, and potential applications. The presence of the chlorine atom introduces electron-withdrawing effects, while the propargyloxy group adds steric hindrance and potential sites for further functionalization.

Recent studies have highlighted the importance of pyrimidine derivatives in drug discovery and materials science. For instance, researchers have explored the use of pyrimidine, 4-chloro-6-(2-propynyloxy) as a building block for constructing bioactive molecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a promising candidate for designing drugs targeting specific biological pathways.

In the field of materials science, pyrimidine derivatives have been investigated for their potential in creating advanced materials such as organic semiconductors and stimuli-responsive polymers. The unique electronic properties of pyrimidine, 4-chloro-6-(2-propynyloxy) make it a valuable component in these applications. For example, its ability to undergo reversible redox reactions has been leveraged in the development of new types of sensors and actuators.

The synthesis of pyrimidine, 4-chloro-6-(2-propynyloxy) involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction on an appropriately substituted pyrimidine precursor. The introduction of the chlorine atom and propargyloxy group requires careful control over reaction conditions to ensure high yields and purity. Researchers have optimized these synthesis routes to improve scalability and reduce costs.

From an environmental perspective, understanding the fate and transport of pyrimidine derivatives in natural systems is crucial for assessing their safety and sustainability. Studies have shown that pyrimidine, 4-chloro-6-(2-propynyloxy) exhibits moderate biodegradability under aerobic conditions. However, further research is needed to evaluate its long-term impact on ecosystems and develop strategies for minimizing environmental risks.

In conclusion, pyrimidine, 4-chloro-6-(2-propynyloxy) is a versatile compound with significant potential in various scientific domains. Its unique chemical properties make it an attractive target for researchers seeking to develop innovative solutions in drug discovery, materials science, and environmental chemistry. As ongoing studies continue to uncover new insights into its behavior and applications, this compound is poised to play an increasingly important role in advancing scientific knowledge.

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